molecular formula C13H15N3O B1492801 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098051-14-8

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1492801
CAS No.: 2098051-14-8
M. Wt: 229.28 g/mol
InChI Key: PZBVJLQTXPGZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a high-purity chemical compound intended for research and development applications. This molecule features a fused tetrahydropyrano[4,3-c]pyrazole core, a privileged scaffold in medicinal chemistry known for its significant pharmacological potential . The structure is substituted with an ethyl group and a pyridin-3-yl ring, which are common motifs in drug discovery that can influence the molecule's physicochemical properties and binding interactions with biological targets. Pyrazole-containing compounds are extensively investigated for their diverse biological activities, with numerous derivatives demonstrating potent effects in anticancer research . Specifically, such molecules have been studied as inhibitors of molecular targets like topoisomerase IIα (HuTopoIIα) . Related analogs have also shown cytotoxic and antiproliferative activities against various cancer cell lines, making this chemotype a valuable template for developing novel oncology therapeutics . The presence of the nitrogen-rich pyridine ring enhances the compound's potential for forming hydrogen bonds and coordinating with enzymes, suggesting its utility as a key intermediate or building block in synthesizing more complex bioactive molecules . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-ethyl-3-pyridin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h3-4,6,8H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBVJLQTXPGZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Diethyl Oxalate and Tetrahydropyranone Intermediate

Stepwise Process:

Step Reactants and Conditions Product Notes
1 React tetrahydropyran-4-one with diethyl oxalate in tetrahydrofuran solvent at -70 to -80 °C, using lithium bis(trimethylsilyl)amide as base 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate (Intermediate) Molar ratio tetrahydropyranone:LiHMDS:diethyl oxalate = 1:0.5-1.2:0.5-1.2; reaction time 30-120 min; argon atmosphere recommended
2 React intermediate with hydrazine hydrate in glacial acetic acid at 20-30 °C overnight Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Intermediate) Slow addition of hydrazine hydrate; pH adjusted to 8-9 with solid sodium carbonate after reaction; extraction and purification by petroleum ether pulping
3 Hydrolyze ester intermediate with aqueous lithium hydroxide in ethanol at 40-60 °C for 2-3 h 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (Final product) pH adjusted to 1-2 with dilute HCl; filtration and drying yield high purity product (~99%)
  • Yield: Total yield of the three-step sequence is approximately 65%.
  • Advantages: Mild reaction conditions, inexpensive raw materials, simple purification, scalable for industrial production.
  • Safety: Avoids explosive reagents like ethyl diazoacetate, enhancing process safety.
  • Purity: Final product purity reaches 99% after petroleum ether pulping.

Alternative Route Using 3-Bromotetrahydro-4H-pyran-4-one

  • This method involves three steps starting from 3-bromotetrahydro-4H-pyran-4-one to obtain the ethyl ester intermediate.
  • However, it suffers from low yield due to isomer formation during ring closure and is less suitable for scale-up.

Detailed Reaction Analysis and Conditions

Step Reagents/Conditions Temperature (°C) Reaction Time Key Parameters Comments
1 Tetrahydropyranone + diethyl oxalate + LiHMDS in THF -70 to -80 30-120 min Molar ratios as above; inert atmosphere Formation of keto-ester intermediate; critical temperature control to avoid side reactions
2 Intermediate + hydrazine hydrate in glacial acetic acid 20-30 Overnight (~12-16 h) Slow hydrazine addition; pH adjusted post-reaction Ring closure to pyrazole ring; pH control essential for extraction efficiency
3 Ethyl ester intermediate + LiOH (aqueous) in ethanol 40-60 2-3 h Hydrolysis to acid; pH adjusted to acidic for precipitation Final product isolation by filtration and drying

Research Findings and Comparative Notes

  • Yield and Purity: The diethyl oxalate route with lithium bis(trimethylsilyl)amide base provides a balanced approach combining good yield (65%) and high purity (99%) suitable for scale-up.
  • Safety Considerations: Avoiding ethyl diazoacetate, which is explosive and unstable, significantly improves process safety and reproducibility.
  • Raw Material Cost: Using tetrahydropyranone and diethyl oxalate as starting materials reduces cost compared to expensive ketones or brominated intermediates.
  • Scalability: The method has been demonstrated on gram to multi-gram scale with consistent yields and purity, indicating industrial feasibility.
  • Purification: Simple work-up steps such as extraction, pH adjustment, and petroleum ether pulping suffice to achieve high purity without complex chromatography.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Yield (%) Purity (%) Safety Scalability Notes
Diethyl oxalate + tetrahydropyranone + LiHMDS + hydrazine hydrate Tetrahydropyranone, diethyl oxalate, LiHMDS, hydrazine hydrate 65 99 High (no explosive reagents) Good Mild conditions, industrially viable
3-Bromotetrahydro-4H-pyran-4-one route 3-Bromotetrahydro-4H-pyran-4-one, ethyl diazoacetate Low Moderate Moderate Poor (explosive ethyl diazoacetate) Limited Isomer formation reduces yield, safety concerns

Chemical Reactions Analysis

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notes Reference
1-Ethyl-3-(pyridin-3-yl)-...* Pyridin-3-yl C₁₃H₁₅N₃O 229.28† Pyridine, pyrazole, ether Theoretical values‡ -
1-Ethyl-3-(piperidin-4-yl)-... Piperidin-4-yl C₁₃H₂₁N₃O 235.33 Piperidine (saturated N-ring) Purity ≥95%; discontinued product
1-Ethyl-3-(pyridin-4-yl)-... Pyridin-4-yl C₁₃H₁₅N₃O 229.28† Pyridine (para-substituted) Safety protocols include H302, P280
1-Ethyl-3-(thiophen-2-yl)-... Thiophen-2-yl C₁₂H₁₄N₂OS 234.32 Thiophene (sulfur-containing) Discontinued; ≥95% purity
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Carboxylate ester C₉H₁₂N₂O₃ 196.20 Ester group SMILES: CCOC(=O)C1=NNC2=C1COCC2
Key Observations:
  • Substituent Effects: Pyridinyl vs. Piperidinyl: The pyridin-3-yl group (aromatic, planar) contrasts with piperidin-4-yl (saturated, flexible), altering electronic properties and binding modes. Piperidine’s basicity may enhance solubility in acidic environments . Carboxylate Ester: Enhances polarity, likely improving aqueous solubility but reducing membrane permeability .
  • Molecular Weight : All analogs fall within 196–235 g/mol, suitable for drug-like properties.

Biological Activity

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrano-pyrazole framework which is known to influence its biological activity. The molecular formula is C13H14N2OC_{13}H_{14}N_2O, with a molecular weight of approximately 230.26 g/mol. The presence of both the ethyl and pyridine groups contributes to its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.

  • Case Study : A derivative exhibited an IC50 value of 49.85 µM against A549 lung cancer cell lines, indicating significant cytotoxic effects . Another study reported that pyrazole derivatives induced apoptosis in cancer cells via mitochondrial pathways.

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

  • Research Findings : A series of related compounds demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM, suggesting that similar mechanisms may be present in this compound .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Kinases : Some studies indicate that pyrazole derivatives can inhibit specific kinases involved in cell cycle regulation and proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in various cancer cell lines treated with similar compounds.

Data Tables

Activity TypeCompound StructureIC50 Value (µM)Target
Antitumor ActivitySimilar Derivative49.85A549 Cell Line
Anti-inflammatoryPyrazole Derivative0.034 - 0.052COX-2

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?

The compound is synthesized via multicomponent reactions (MCRs) using pyrazole and pyran precursors. Key methodologies include:

  • Microwave-assisted synthesis : Reduces reaction time (15–30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
  • Green solvent systems : Water or ionic liquids (e.g., [Et3NH][HSO4]) are used to minimize toxicity. For example, reactions in water at 80°C yield 70–90% purity .
  • Catalytic systems : Benign catalysts like phenylboronic acid or biodegradable composites enhance regioselectivity, particularly for pyran ring formation .

Q. How is the structural integrity of this compound verified experimentally?

Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the pyranopyrazole scaffold and substituent positions (e.g., pyridin-3-yl at C3). Chemical shifts for the ethyl group typically appear at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .
  • X-ray crystallography : Resolves steric effects from the fused pyran and pyrazole rings, with bond angles deviating by ≤5° from ideal sp³ hybridization .

Advanced Research Questions

Q. How does the pyridin-3-yl substituent influence biological activity compared to other aromatic groups (e.g., thiophene)?

Structure-activity relationship (SAR) studies reveal:

  • Pyridin-3-yl vs. thiophen-2-yl : The pyridine group enhances hydrogen bonding with biological targets (e.g., kinases), increasing inhibitory potency by 2–3-fold compared to thiophene derivatives. This is attributed to the nitrogen lone pair in pyridine, which stabilizes π-π stacking interactions .
  • Substituent positioning : 3-Pyridyl groups improve solubility (logP reduction by ~0.5 units) compared to para-substituted analogs, aiding bioavailability .

Q. What mechanisms underlie its antitumor activity, and how are conflicting cytotoxicity data resolved?

The compound demonstrates dual mechanisms:

  • HDAC inhibition : Disulfide derivatives (e.g., analogs with N-(6-mercaptohexyl) groups) induce hyperacetylation of histones, suppressing tumor growth in HCT-116 xenografts (IC50: 0.8–1.2 µM) .
  • Chk2 kinase inhibition : Pyrazole-benzimidazole hybrids block DNA repair pathways, synergizing with chemotherapeutics like cisplatin .
  • Data reconciliation : Contradictions in cytotoxicity (e.g., varying IC50 across cell lines) are addressed by standardizing assay conditions (e.g., hypoxia vs. normoxia) and validating via 3D tumor spheroid models .

Q. What strategies optimize its interaction with P-glycoprotein (P-gp) to overcome multidrug resistance (MDR)?

  • Functional group modulation : Introducing carboximidamide or cyclopropylmethyl groups at C3 increases P-gp binding affinity (Ki: 0.5–1.8 µM), as shown in radioligand displacement assays .
  • Co-administration with inhibitors : Synergy with verapamil (a P-gp blocker) enhances intracellular accumulation by 40–60% in resistant cancer lines .

Q. How do solvent-free conditions impact the scalability of pyranopyrazole synthesis?

Solvent-free protocols using mechanochemical grinding:

  • Yield improvement : Achieves 80–90% yields with minimal purification, reducing E-factor (environmental impact metric) by 50% compared to solvent-based methods .
  • Catalyst recycling : Silica-supported ionic liquids retain >90% activity over 5 cycles, enabling large-scale production .

Methodological Considerations

Q. What analytical techniques quantify purity and stability under physiological conditions?

  • HPLC-MS : Quantifies degradation products (e.g., hydrolyzed pyran ring) in simulated gastric fluid (pH 2.0), showing 85% stability over 24 hours .
  • DSC/TGA : Thermal analysis confirms decomposition onset at 220–240°C, guiding storage conditions (4°C, inert atmosphere) .

Q. How are computational models applied to predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts binding to HDAC8 (ΔG: −9.2 kcal/mol) and Chk2 (−8.5 kcal/mol), validated by mutagenesis studies .
  • MD simulations : Reveal stable interactions (>100 ns) with P-gp’s transmembrane domains, explaining efflux inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.